molecular formula C11H15NO B1441126 2-((Benzyloxy)methyl)azetidine CAS No. 1220030-41-0

2-((Benzyloxy)methyl)azetidine

Cat. No.: B1441126
CAS No.: 1220030-41-0
M. Wt: 177.24 g/mol
InChI Key: IMXORLHSVQERNS-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyloxy group attached to the azetidine ring enhances its reactivity and potential for functionalization.

Biochemical Analysis

Biochemical Properties

2-((Benzyloxy)methyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves the cleavage of the N–C bond, facilitated by the ring strain inherent in azetidines . This interaction can lead to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects are particularly relevant in the context of cancer research, where azetidine derivatives are explored for their potential to disrupt aberrant cell signaling and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of this compound with kinases can result in the inhibition of kinase activity, thereby modulating downstream signaling events . Additionally, the compound’s ability to induce changes in gene expression is mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . Higher doses can lead to toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage-dependent effects of this compound is essential for optimizing its use in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity . Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)azetidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzyloxy)methyl)azetidine is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential for functionalization compared to simpler azetidines. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-(phenylmethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXORLHSVQERNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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